Cas no 862265-35-8 (BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL)-)
BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL)-
- 862265-35-8
- 1,4-diiodo-2,5-bis(trifluoromethyl)benzene
- SCHEMBL2957907
- 1,4-bis(trifluoromethyl)-2,5-diiodobenzene
-
- Inchi: 1S/C8H2F6I2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H
- InChI Key: SEUGVCJVKFPXCN-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)(F)F)C(=CC=1C(F)(F)F)I
Computed Properties
- Exact Mass: 465.81501Da
- Monoisotopic Mass: 465.81501Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 0Ų
BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013034471-1g |
1,4-Bis(trifluoromethyl)-2,5-diiodobenzene |
862265-35-8 | 97% | 1g |
$1490.00 | 2023-08-31 |
BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL)- Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL)-
Chemical Profile of BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) (CAS No. 862265-35-8)
BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) (CAS No. 862265-35-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound belongs to the class of halogenated aromatic hydrocarbons, featuring two iodine atoms at the 1 and 4 positions of the benzene ring, as well as two trifluoromethyl groups at the 2 and 5 positions. The combination of these substituents imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The structural configuration of BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) is highly significant in terms of its electronic distribution and steric effects. The presence of iodine atoms introduces electrophilic centers that can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of biaryl compounds. Additionally, the trifluoromethyl groups enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. These features make the compound a versatile building block for constructing more complex molecular architectures.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their broad range of applications in pharmaceuticals, agrochemicals, and materials science. Specifically, BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) has been explored in several cutting-edge research areas. For instance, its use as a precursor in the synthesis of novel organic electronic materials has been investigated. These materials often require highly electron-deficient aromatic systems to achieve optimal charge transport properties. The electron-withdrawing nature of the iodine and trifluoromethyl groups makes this compound an excellent candidate for such applications.
Moreover, the pharmaceutical industry has shown considerable interest in this compound due to its potential as an intermediate in the development of new therapeutic agents. Researchers have demonstrated its utility in constructing heterocyclic frameworks that exhibit interesting biological activities. For example, derivatives of BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) have been investigated for their antimicrobial and anti-inflammatory properties. The ability to functionalize the molecule further allows for fine-tuning of its pharmacological profile.
The synthesis of BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) involves multi-step organic transformations that highlight its synthetic utility. One common approach involves the iodination of a pre-functionalized benzene derivative followed by trifluoromethylation at specific positions. These reactions often require careful optimization to achieve high yields and purity. Advances in catalytic systems have significantly improved the efficiency of these processes, making large-scale production more feasible.
The electronic properties of BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) are also of great interest for applications in photovoltaic devices and optoelectronic materials. The presence of both halogen and fluorine substituents creates a system with tunable energy levels and electron affinity. This characteristic is particularly valuable in designing organic semiconductors that can be used in light-emitting diodes (OLEDs) and solar cells. Recent studies have shown promising results when incorporating this compound into bulk heterojunction solar cell architectures.
In conclusion,BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL) (CAS No. 862265-35-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists seeking to build complex molecular structures with tailored properties. The growing body of research highlights its importance as a building block for pharmaceuticals and advanced materials alike.
862265-35-8 (BENZENE, 1,4-DIIODO-2,5-BIS(TRIFLUOROMETHYL)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)